N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound characterized by the presence of difluorophenyl and dimethylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide: Unique due to its specific substitution pattern and sulfonamide group.
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-Dimethoxyphenyl)-2-Propen-1-Ones: These compounds share the difluorophenyl group but differ in their overall structure and functional groups.
N-(4-(N,N-Diethylsulfamoyl)Phenyl)Acetamide: Similar sulfonamide functionality but different aromatic substitution pattern.
Uniqueness: this compound is unique due to its specific combination of difluorophenyl and dimethylbenzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13F2NO2S |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(5-9)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |
InChI Key |
DHQFVIMDLUYXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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